Podolactone C
Description
Properties
CAS No. |
35467-31-3 |
|---|---|
Molecular Formula |
C20H24O8S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-(2-hydroxy-1-methylsulfinylpropan-2-yl)-10,15-dimethyl-3,6,13,17-tetraoxahexacyclo[8.7.1.02,4.04,9.012,14.015,18]octadec-8-ene-7,16-dione |
InChI |
InChI=1S/C20H24O8S/c1-17-6-8-13(25-8)19(3)12(17)11(27-16(19)22)14-20(28-14)9(17)5-10(21)26-15(20)18(2,23)7-29(4)24/h5,8,11-15,23H,6-7H2,1-4H3 |
InChI Key |
SZWRHPLVENMBBZ-UHFFFAOYSA-N |
SMILES |
CC12CC3C(O3)C4(C1C(C5C6(C2=CC(=O)OC6C(C)(CS(=O)C)O)O5)OC4=O)C |
Canonical SMILES |
CC12CC3C(O3)C4(C1C(C5C6(C2=CC(=O)OC6C(C)(CS(=O)C)O)O5)OC4=O)C |
Synonyms |
podolactone C |
Origin of Product |
United States |
Natural Abundance and Research on Isolation Methodologies for Podolactone C
Phytochemical Investigations of Podocarpus Species as Sources
Podocarpus species have been identified as the principal natural reservoirs for podolactones, including Podolactone C researchgate.netsemanticscholar.org. Phytochemical investigations of these plants aim to identify and isolate these bioactive compounds from various plant parts, such as leaves, twigs, and seeds.
Isolation from Specific Podocarpus Taxa
Numerous Podocarpus species have been examined for their podolactone content. For instance, Podocarpus neriifolius has been a significant source, yielding various podolactones, including cytotoxic nagilactone C (a related compound) researchgate.netnih.gov. Other species like Podocarpus elatus and Podocarpus macrophyllus have also been investigated, contributing to the understanding of the distribution of these diterpenoids within the genus cambridge.orgnih.gov. The isolation process typically involves extracting plant material with solvents like methanol (B129727) or ethyl acetate, followed by chromatographic separation nih.govnih.gov.
Occurrence in Other Biological Systems: Filamentous Fungi
While Podocarpus species are the primary sources, some podolactones, structurally similar to those found in plants, have also been identified in filamentous fungi researchgate.net. This discovery suggests potential alternative biosynthetic pathways or ecological roles for these compounds in fungal systems. However, detailed research specifically on the isolation of this compound from fungal sources is less extensive compared to its plant origins. Filamentous fungi, commonly known as molds, are ubiquitous in various environments and play significant roles in ecosystems, including nutrient cycling and symbiotic relationships mdpi.comfungaleducation.orgfrontiersin.org.
Advanced Chromatographic Techniques for Isolation and Purification
The complex nature of plant extracts necessitates the use of advanced chromatographic techniques for the efficient isolation and purification of specific compounds like this compound. These methods are crucial for obtaining pure samples for structural elucidation and biological activity assessment.
Applications of Droplet Counter-Current Chromatography (DCCC)
Droplet Counter-Current Chromatography (DCCC) has emerged as a valuable technique for the preparative-scale separation of natural products, including weakly polar compounds like podolactones psu.eduresearchgate.netscispace.comnih.govwikipedia.org. DCCC is an all-liquid separation technique based on liquid-liquid partitioning, offering advantages such as reduced solvent consumption and faster separation times compared to traditional column chromatography psu.eduresearchgate.netscispace.comnih.gov. For the isolation of this compound from Podocarpus milanjianus, DCCC was successfully applied in the final purification steps, utilizing solvent systems such as chloroform-methanol-water mixtures psu.edu. The technique's ability to handle a wide range of polarities and its compatibility with various solvent systems make it particularly suitable for complex natural product mixtures researchgate.netscispace.comwikipedia.org.
Other Modern Chromatographic Approaches in Isolation Research
Beyond DCCC, other modern chromatographic techniques play a vital role in the isolation and purification of this compound and related compounds. High-Performance Liquid Chromatography (HPLC) is widely used for both analytical and preparative separations, offering high resolution and sensitivity slideshare.netresearchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the identification and analysis of volatile compounds, though its application to less volatile diterpenoids like podolactones might require derivatization nih.govslideshare.net. Flash chromatography and standard column chromatography on stationary phases like silica (B1680970) gel or alumina (B75360) are often used in preliminary purification steps before employing more advanced techniques nih.govpsu.edu. The selection of appropriate solvent systems and chromatographic parameters is critical for achieving effective separation and high purity scispace.comresearchgate.net.
Biosynthetic Investigations of Podolactone C
Proposed Biosynthetic Pathways for Norditerpenoid Dilactones
The biosynthesis of norditerpenoid dilactones is a multi-step enzymatic process that begins with common precursors from the general terpenoid pathway. The proposed sequence initiates with the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov
The key steps in the formation of the characteristic norditerpenoid dilactone core are believed to be:
Cyclization of GGPP: The linear GGPP molecule undergoes a complex cyclization cascade catalyzed by diterpene synthases (diTPS). This process forms the foundational polycyclic hydrocarbon skeleton. For norditerpenoids of the podolactone family, this is typically a totarane or a related abietane-type diterpene skeleton. clockss.org
Oxidative Modifications: Following the formation of the initial carbocyclic scaffold, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other oxidoreductases. mdpi.com These enzymes introduce hydroxyl groups, epoxides, and carbonyl functionalities at specific positions on the diterpene core, leading to its extensive functionalization. mdpi.comnih.gov
Lactone Ring Formation: The defining feature of these compounds is the presence of two lactone (cyclic ester) rings. These are formed through further oxidation and intramolecular cyclization. This often involves the oxidation of methyl groups to carboxylic acids, which then react with hydroxyl groups elsewhere on the molecule. Cytochrome P450s are heavily implicated in these oxidative steps that precede lactonization. mdpi.com
Carbon Skeleton Degradation: The "nor-" prefix in norditerpenoid indicates the loss of one or more carbon atoms from the original C20 diterpene skeleton. nih.gov In the case of podolactones, carbons are typically cleaved from the isopropyl group of the abietane-type precursor, a process also thought to be mediated by oxidative enzymes like CYPs. mdpi.comresearchgate.net
The final structure of Podolactone C and its relatives is determined by the specific sequence and regioselectivity of these enzymatic reactions, leading to a diverse array of compounds within this class. researchgate.netnih.gov
| Step | Precursor | Key Enzyme Class | Product | Description |
|---|---|---|---|---|
| 1 | Geranylgeranyl Pyrophosphate (GGPP) | Diterpene Synthase (diTPS) | Polycyclic Diterpene Hydrocarbon | Formation of the core carbocyclic skeleton (e.g., abietane-type). |
| 2 | Diterpene Hydrocarbon | Cytochrome P450 Monooxygenases (CYPs) | Oxygenated Diterpenoid | Introduction of hydroxyl, epoxy, and keto groups at various positions. |
| 3 | Oxygenated Diterpenoid | Oxidoreductases / CYPs | Dilactone Precursor | Oxidation of methyl groups to carboxylic acids and subsequent intramolecular esterification to form lactone rings. |
| 4 | Diterpenoid Dilactone | CYPs / Other Oxidases | Norditerpenoid Dilactone | Oxidative cleavage and removal of carbon atoms from the core structure. |
Comparative Analysis of Vegetal and Fungal Biosynthetic Origins
Norditerpenoid dilactones, including podolactones, have been isolated from both plants of the Podocarpus genus and various filamentous fungi. researchgate.netmdpi.com While the final chemical structures can be remarkably similar, the underlying biosynthetic machinery and pathways in these two kingdoms are believed to have distinct features, likely arising from convergent evolution.
Vegetal Biosynthesis (in Podocarpus): In plants, the initial C5 precursors, IPP and DMAPP, are synthesized via two separate pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. The biosynthesis of diterpenes, including the GGPP precursor for podolactones, predominantly occurs in the plastids, utilizing the MEP pathway. The subsequent cyclization and extensive oxidative modifications by cytochrome P450s are thought to occur at the endoplasmic reticulum. researchgate.net The genes for these pathways in plants are typically dispersed throughout the genome, although small, co-regulated clusters of biosynthetic genes have been identified for some plant terpenoids. nih.govuea.ac.uk
Fungal Biosynthesis: In fungi, the biosynthesis of IPP and DMAPP proceeds exclusively through the MVA pathway located in the cytosol. mdpi.com Fungal biosynthetic pathways for secondary metabolites, including terpenoids, are well-known for being organized into biosynthetic gene clusters (BGCs). nih.gov In a BGC, all the genes required to produce a specific compound—including terpene synthases, P450s, and other modifying enzymes—are physically co-located on the chromosome. This tight genetic linkage facilitates the coordinated regulation and horizontal transfer of the entire pathway. nih.gov Fungal P450s and diterpene synthases, while performing analogous reactions to their plant counterparts, belong to distinct evolutionary lineages and often exhibit different catalytic mechanisms to achieve similar structural outcomes. mdpi.comnih.gov
| Aspect | Vegetal Origin (e.g., Podocarpus) | Fungal Origin |
|---|---|---|
| Precursor Pathway (IPP/DMAPP) | Primarily Methylerythritol Phosphate (MEP) pathway in plastids. | Exclusively Mevalonate (MVA) pathway in the cytosol. |
| Location of GGPP Synthesis | Plastids | Cytosol |
| Genetic Organization | Genes are generally dispersed across the genome; some small clusters exist. nih.gov | Genes are typically organized in co-located Biosynthetic Gene Clusters (BGCs). nih.gov |
| Key Enzymes | Plant-specific classes of Diterpene Synthases and Cytochrome P450s. researchgate.net | Fungal-specific classes of Diterpene Synthases and Cytochrome P450s. mdpi.com |
| Evolutionary Path | Independent evolution of pathway enzymes. | Pathway evolution is often driven by the acquisition and modification of entire gene clusters. |
Enzymatic and Genetic Aspects of this compound Biosynthesis Research
While the complete biosynthetic gene cluster for this compound has not been fully elucidated, research on related terpenoid pathways provides a strong framework for understanding the key enzymatic and genetic components involved.
Enzymatic Aspects: The biosynthesis of this compound is heavily reliant on two main families of enzymes:
Diterpene Synthases (diTPS): These enzymes are responsible for the initial cyclization of GGPP. They generate the foundational carbon skeleton of the molecule. The specific diTPS involved dictates the core stereochemistry of the resulting ring system.
Cytochrome P450 Monooxygenases (CYPs): This vast and versatile superfamily of enzymes is critical for the extensive oxidative modifications that follow cyclization. nih.gov In the context of this compound biosynthesis, CYPs are hypothesized to perform several key roles:
Hydroxylation: Introducing -OH groups at specific carbon atoms, which serve as handles for further modification or are essential for biological activity. researchgate.net
Epoxidation: Forming epoxide rings, such as the 7α,8α-epoxy moiety seen in many related norditerpenoid dilactones. nih.gov
Oxidative Demethylation/Degradation: Catalyzing the complex reactions that lead to the loss of carbon atoms from the diterpene scaffold. mdpi.com
Lactone Formation: Mediating the final oxidative steps that convert methyl or hydroxymethyl groups into the carboxylic acids required for lactonization. mdpi.com
Genetic Aspects: The search for the genes responsible for this compound biosynthesis focuses on identifying candidate genes within the genomes of producing organisms, such as Podocarpus macrophyllus. Modern genomic and transcriptomic approaches are key to this discovery process:
Genome Mining: By sequencing the genome of a producing organism, researchers can search for sequences homologous to known diTPS and CYP genes from other terpenoid pathways. nih.gov
Gene Cluster Analysis: In fungal producers, the discovery of one pathway gene often leads to the identification of the entire BGC due to their co-location. nih.gov While less common in plants, searching for co-expressed genes in proximity to a candidate diTPS or CYP can reveal other pathway components. researchgate.net
Transcriptomics: Analyzing the gene expression profiles of tissues that actively produce podolactones can identify highly expressed diTPS and CYP genes, making them strong candidates for involvement in the biosynthetic pathway.
Functional Characterization: Once candidate genes are identified, their function must be confirmed. This is typically achieved by heterologous expression, where the gene is transferred into a host organism (like yeast or Nicotiana benthamiana) that does not normally produce the compound. The host is then analyzed to see if it produces the expected intermediate or final product, thereby confirming the enzyme's function. researchgate.net
The identification and characterization of these genes are essential for enabling the heterologous production of this compound and for creating novel analogues through metabolic engineering.
Structure Activity Relationship Sar Studies of Podolactone C and Congeners
Correlations between Specific Structural Features and Observed Biological Activities
The intricate tetracyclic framework of podolactones, often featuring a 6/6/6/5 fused ABCD-ring system, presents numerous sites for structural variation that can profoundly impact biological activity researchgate.net. SAR studies have systematically explored these variations to identify key pharmacophores.
Influence of A-Ring Functionalization on Activity
Modifications to the A-ring of norditerpenoid dilactones are common in naturally occurring compounds and have been shown to significantly influence their biological properties researchgate.netresearchgate.net. Synthetic efforts have focused on introducing functional groups to the A-ring to explore these relationships nih.gov. Specifically, studies have indicated that norditerpenoid dilactones bearing a 3β-hydroxyl group along with either a 1,2-β-epoxide or a 2,3-β-epoxide moiety on the A-ring exhibit promising inhibitory activities against various tumor cell lines, with reported IC50 values ranging from 1.0 to 6.5 μM researchgate.net.
Impact of C-17 Substitutions on Biological Profiles
The C-17 position of the podolactone skeleton has also been identified as a significant site for structural modification affecting biological activity. Research has shown that dienic dilactones with ether-type substitutions at C-17 were associated with the highest cytotoxic activity researchgate.net. Additionally, compounds like LL-Z1271.alpha. are described as antifungal terpenes with modifications at the carbon-17 position, highlighting its relevance in the biological activity of this class of compounds acs.org.
Significance of Lactone Ring Systems (γ- and δ-lactones) for Activity
Podolactones are characterized by a fused ring system that includes both a γ-lactone and a δ-lactone researchgate.net. While the presence of these lactone rings is fundamental to the podolactone skeleton, their specific role in activity can vary. For instance, studies investigating antimicrobial activity have suggested that the closure of the γ-lactone ring is not critical for achieving maximal antimicrobial effects researchgate.net.
Stereochemical Determinants of Biological Activity
Stereochemistry plays a pivotal role in the biological activity of podolactones and other bioactive molecules. The precise three-dimensional arrangement of atoms within a molecule can dictate its interaction with biological targets, such as enzymes and receptors uou.ac.in. For example, the specific stereochemistry of Nagilactone C, defined as (1α,2α,7β), is crucial for its observed biological activity ontosight.ai. Similarly, S(R)-Podolactone D's biological efficacy is directly linked to its stereochemical configuration ontosight.ai. The importance of stereochemistry is a well-established principle in medicinal chemistry, where different stereoisomers of a compound can exhibit vastly different pharmacological effects, ranging from efficacy to toxicity uou.ac.in.
SAR Insights for Specific Biological Modulations
SAR studies have provided valuable insights into how structural modifications of podolactones correlate with specific biological effects, guiding the search for potent and selective agents.
Anticancer and Cytotoxic Activities: Podolactones and related compounds are recognized for their anti-tumor and cytotoxic properties researchgate.netresearchgate.netucl.ac.ukchemistry-chemists.comresearchgate.net. As mentioned, A-ring functionalizations, such as the presence of 3β-OH and epoxide groups, have been linked to potent tumor cell inhibition researchgate.net. Compounds like Nagilactone C and related podolactones have demonstrated anti-tumor effects researchgate.net. Cytotoxicity data for specific podolactone derivatives, such as compounds 1 and 3 isolated from Podocarpus neriifolius, indicated activity in the low micromolar range against various cancer cell lines researchgate.net. Diterpenes, including podolactones, are actively investigated as potential drug leads for melanoma therapy ucl.ac.uk.
Data Table 1: Cytotoxicity of A-Ring Functionalized Dilactones
| Structural Feature (A-ring) | Biological Activity | IC50 (μM) | Source |
|---|---|---|---|
| 3β-OH and 1,2-β-epoxide | Tumor cell inhibition | 1.0–6.5 | researchgate.net |
Antimicrobial and Antifungal Activities: The antifungal and antimicrobial properties of podolactones are well-documented researchgate.netacs.org. Oidiolactone C, a podolactone-related compound, exhibits both antifungal and antimicrobial effects acs.org. Furthermore, the presence of a γ-lactone ring, while characteristic, has been found not to be essential for maximal antimicrobial activity researchgate.net. LL-Z1271.alpha. is another example of an antifungal compound within this chemical family acs.org.
Anti-parasitic Activities: Recent research has highlighted the potent anti-parasitic activity of certain podolactone congeners, particularly oidiolactones A and B, against parasites such as Cryptosporidium parvum and Toxoplasma gondii biorxiv.orgresearchgate.net. SAR studies in this area have begun to correlate structural features with inhibitory potency and host cell cytotoxicity.
Data Table 2: Anti-parasitic Activity of Oidiolactones
| Compound | Target Organism | EC50 (nM) | Cytotoxicity (Host Cells) | Source |
|---|---|---|---|---|
| Oidiolactone A | Cryptosporidium parvum | 530 | None (at tested conc.) | biorxiv.org, researchgate.net |
| Oidiolactone B | Cryptosporidium parvum | 240 | Some (at tested conc.) | biorxiv.org, researchgate.net |
| Oidiolactone A | Toxoplasma gondii | Not specified | None (at tested conc.) | biorxiv.org, researchgate.net |
Anti-inflammatory Activities: Podolactones and nagilactones have also been investigated for their anti-inflammatory effects researchgate.netontosight.ai.
Insecticidal and Plant Growth Regulatory Activities: Beyond their effects on mammalian cells and pathogens, podolactones also exhibit insecticidal and plant growth regulatory properties, making them relevant in agricultural contexts researchgate.netaustinpublishinggroup.com.
Compound List:
2-epinagilactone B
3-deoxy-2α-hydroxynagilactone E
3-deoxy-2β-hydroxynagilactone E
Cephafortunoids A–D
Cephinoid Q
CJ-14445
Fortalpinoids A-Q
Fortunolide A
LL-Z1271.alpha.
Nagilactone B
Nagilactone C
Nagilactone G
Nagilactone N3
Oidiolactone A
Oidiolactone B
Oidiolactone C
Podolactones (general)
Podolactone B
Podolactone C
Podolactone D (S(R)-Podolactone D)
Podolactone E
Podolactone F
S(R)-Podolactone D
Wentilactone B
Mechanistic Research on the Biological Activities of Podolactone C and Analogues in Vitro and in Vivo, Non Human Models
Cellular and Molecular Targets in Biological Systems
Podolactone C and its structural analogues, a class of norditerpene dilactones primarily isolated from Podocarpus species, have demonstrated significant biological activities, particularly in the context of cancer research. researchgate.netrhhz.net Mechanistic studies have revealed that their therapeutic potential stems from a multi-pronged approach at the cellular and molecular level. The anticancer activity is attributed to three primary mechanisms: the inhibition of cell proliferation coupled with cell cycle disruption and apoptosis induction, the blockade of the epithelial-to-mesenchymal transition (EMT) which curtails cancer cell migration and invasion, and the modulation of the PD-L1 immune checkpoint. researchgate.netrhhz.net Key molecular players, such as the AP-1 pathway, have been identified as central to their antitumor effects. researchgate.netrhhz.net
A fundamental mechanism of action for podolactones is the potent inhibition of cancer cell proliferation. researchgate.netrhhz.net This is often accompanied by significant perturbations in the cell cycle. For instance, extracts from Semen podocarpi, which are rich in podolactones, have been shown to inhibit the proliferation of nasopharyngeal carcinoma CNE-2R cells. researchgate.net Flow cytometry analysis revealed that these extracts can induce cell cycle arrest, specifically in the G2/M phase. researchgate.net The loss of cyclin-dependent kinase inhibitors like p27 and p57 is a critical event that can lead to the activation of podocyte proliferation in certain glomerular diseases, highlighting the importance of these regulators in maintaining a non-proliferative state. nih.gov
Table 1: Effect of Podolactone Analogues on Cancer Cell Proliferation and Cell Cycle
Compound/Extract Cell Line Effect Key Findings Source Semen podocarpi Extract (SPE) CNE-2R (Nasopharyngeal Carcinoma) Inhibition of Proliferation Arrested cells in the G2/M phase of the cell cycle. researchgate.net Nagilactone C Various Human Cancer Cell Lines Cytotoxic IC50 values typically in the 2-10 µM range. rhhz.net Nagilactone F & G Various Human Cancer Cell Lines Highly Cytotoxic More potent than Nagilactone C, with IC50 values around or below 1 µM. rhhz.net Podolactone E Various Human Cancer Cell Lines Potent Growth Inhibition IC50 values in the 1-5 µM range. rhhz.net
Beyond halting cell proliferation, podolactones actively induce programmed cell death, or apoptosis, in cancer cells. researchgate.netrhhz.net This process is crucial for eliminating malignant cells and is a hallmark of effective anticancer agents. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. jbtr.or.krnih.govmdpi.com The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax and Bak) that promote the release of cytochrome c from mitochondria, and anti-apoptotic members (like Bcl-2) that prevent this release. jbtr.or.krnih.gov Studies on Semen podocarpi extract have confirmed its ability to promote apoptosis in CNE-2R cells. researchgate.net A derivative of Nagilactone E, known as B6, was found to potently engage breast cancer cells toward apoptosis. rhhz.net The activation of apoptosis by these compounds is often linked to the regulation of key signaling pathways, such as the Raf/MEK/ERK pathway, and involves the activation of effector caspases which carry out the dismantling of the cell. researchgate.net
In addition to directly targeting cancer cells, podolactones exhibit immunomodulatory activities. researchgate.netrhhz.net A significant finding is their ability to modulate the Programmed Death-Ligand 1 (PD-L1) immune checkpoint. researchgate.netrhhz.net PD-L1, often overexpressed on tumor cells, interacts with the PD-1 receptor on activated T-cells, leading to T-cell exhaustion and allowing the tumor to evade the immune system. mdpi.com By modulating this checkpoint, podolactones can potentially restore the ability of the immune system to recognize and attack cancer cells. This mechanism represents a promising avenue for immunotherapy, as blocking the PD-1/PD-L1 axis is a clinically validated strategy for treating various cancers. mdpi.comnih.govnih.gov
A specific and potent mechanism of action for certain podolactone analogues is the direct inhibition of protein synthesis. rhhz.netnih.gov Nagilactone C, for example, has been identified as a novel inhibitor of translation that is specific to the eukaryotic translation apparatus. nih.gov It functions both in vitro and in vivo by interfering with the elongation step of protein synthesis. nih.gov This inhibition is achieved through direct binding to eukaryotic ribosomes. rhhz.net The inhibition of protein synthesis is considered a primary, upstream event that contributes to the other observed downstream effects like cell cycle arrest and apoptosis. rhhz.net
Table 2: Inhibition of Eukaryotic Protein Synthesis by Nagilactone C
Compound System Effect IC50 Value Source Nagilactone C HeLa Cells (in vivo) Inhibition of 35S-methionine incorporation ~3 µM nih.gov Nagilactone C Krebs Ascites Cell Extract (in vitro) Inhibition of translation 1 µM nih.gov
Research has also pointed towards the targeting of specific protein kinases by podolactone analogues. rhhz.net Inhibition of kinases such as RIOK2 and Janus kinase 2 (JAK2) has been suggested for Nagilactone E. rhhz.net RIOK2 is a kinase involved in the maturation of the small ribosomal subunit (40S), and its inhibition could link to the broader mechanism of protein synthesis inhibition. nih.gov
More specifically, a Nagilactone E derivative, 3-deoxy-2β,16-dihydroxynagilactone E (B6), has been identified as a potent and specific inhibitor of the JAK2/STAT3 signaling pathway. rhhz.netnih.gov This pathway is often overactivated in cancer, promoting cell survival and proliferation. nih.gov Unlike many kinase inhibitors that target the ATP-binding site, B6 was found to interact allosterically with the noncatalytic FERM-SH2 domain of JAK2. rhhz.net This specific interaction prevents the IL-6-induced phosphorylation of JAK2, which in turn reduces the phosphorylation of its downstream target, the transcription factor STAT3. rhhz.net This leads to the induction of apoptosis in cancer cells that have an overactivated STAT3. rhhz.net
Table 3: Mentioned Compounds
Enzyme Inhibition Studies (e.g., Acetylcholinesterase in in silico models)
In silico molecular docking studies have been employed to investigate the potential of podolactone analogues as enzyme inhibitors, particularly focusing on acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. researchgate.netthemedicon.com The cholinergic hypothesis of Alzheimer's treatment suggests that inhibiting AChE can increase levels of the neurotransmitter acetylcholine, thereby improving cognitive function. researchgate.netnih.gov
A molecular docking study explored the inhibitory potential of Podolactone B, a structural analogue of this compound, against human acetylcholinesterase (hAChE). researchgate.net Using AutoDock Vina, researchers simulated the binding of Podolactone B to the active site of the hAChE crystal structure (PDB ID: 4PQE) and compared its performance to the known AChE inhibitor, Galantamine. researchgate.net The study aimed to determine the binding affinity and investigate the interaction modes between the ligand and the enzyme's active site. researchgate.net Results indicated that Podolactone B exhibited a strong binding affinity for acetylcholinesterase, suggesting it may act as an effective inhibitor of the enzyme. researchgate.net
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Methodology |
|---|---|---|---|
| Podolactone B | Human Acetylcholinesterase (hAChE) | -9.1 | In Silico Molecular Docking |
| Galantamine (Standard) | Human Acetylcholinesterase (hAChE) | -9.5 | In Silico Molecular Docking |
Molecular Basis of Anti-inflammatory Actions
Podolactones and their analogues have demonstrated significant anti-inflammatory properties, which are attributed to their ability to modulate key molecular pathways involved in the inflammatory response. researchgate.netsemanticscholar.org Chronic inflammation is implicated in a wide range of diseases and is characterized by the overproduction of pro-inflammatory mediators. nih.govmdpi.com Research into phytochemicals has focused on their capacity to inhibit these signaling cascades. nih.gov
The anti-inflammatory mechanism of related norditerpenoids, such as nagilactones, involves the inhibition of critical inflammatory enzymes and transcription factors. nih.gov Nuclear factor-kappa B (NF-κB) is a primary transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). mdpi.comnih.gov Studies on diterpenoids isolated from Podocarpus species have shown they can suppress the production of these inflammatory mediators. nih.gov For example, Nagilactone B was found to significantly reduce the expression of both iNOS and COX-2 enzymes in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition of key inflammatory pathways suggests that podolactones could serve as potential anti-inflammatory agents. semanticscholar.org
| Compound Class/Analogue | Molecular Target | Observed Effect | Model System |
|---|---|---|---|
| Nagilactone B | iNOS Expression | Significant Reduction | LPS-stimulated RAW 264.7 Macrophages |
| Nagilactone B | COX-2 Expression | Significant Reduction | LPS-stimulated RAW 264.7 Macrophages |
| Podolactones | Pro-inflammatory Mediators | Inhibition of Production | In Vitro Models |
Mechanisms of Antifungal and Insecticidal Activity
The podolactone class of compounds is recognized for a range of biological activities, including notable antifungal and insecticidal effects. researchgate.net While the precise molecular mechanisms for this compound are not fully elucidated, the actions of natural antifungal and insecticidal compounds provide a framework for their likely modes of action.
The antifungal activity of natural products often involves the disruption of essential cellular structures or metabolic pathways in the target fungus. A primary mechanism for many antifungal agents is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to altered membrane permeability, leakage of cellular contents, and ultimately, cell death. nih.gov Other potential mechanisms include the inhibition of fungal enzymes, disruption of cell wall synthesis, or interference with nucleic acid and protein synthesis. nih.gov
The insecticidal activity of plant-derived compounds can manifest through several mechanisms. These include neurotoxicity, where the compound interferes with the insect's nervous system, disruption of growth and development by mimicking or antagonizing insect hormones, or acting as a repellent or antifeedant. nih.gov Given the complex structure of podolactones, it is plausible that they interact with specific protein targets within insects, leading to toxicity or developmental disruption.
| Activity | Potential General Mechanism | Cellular/Physiological Target |
|---|---|---|
| Antifungal | Inhibition of cell membrane synthesis | Ergosterol biosynthesis pathway |
| Antifungal | Enzyme Inhibition | Essential fungal metabolic enzymes |
| Insecticidal | Neurotoxicity | Nervous system receptors/channels |
| Insecticidal | Growth Regulation Disruption | Hormonal pathways |
Elucidation of Plant Growth Regulatory Mechanisms
Podolactones are potent regulators of plant growth, often acting as inhibitors by interfering with the action of key plant hormones (phytohormones). researchgate.netresearchgate.net Phytohormones such as auxins and gibberellins (B7789140) are primary promoters of cell division, elongation, and differentiation. byjus.commdpi.com The inhibitory effects of podolactones are achieved through specific antagonism of these hormonal pathways.
Research on podolactone analogues has provided direct evidence of their mechanisms. Podolactone A was shown to counteract the growth-promoting effects of gibberellic acid. researchgate.net In a barley endosperm bioassay, Podolactone A prevented the gibberellic acid-induced synthesis of α-amylase, an enzyme crucial for mobilizing stored energy for germination and growth. researchgate.net Furthermore, Podolactone E was demonstrated to be an inhibitor of auxin transport. researchgate.net By blocking the movement of auxin, Podolactone E can disrupt processes like apical dominance, cell elongation, and root development, which are tightly controlled by auxin gradients. researchgate.netmdpi.com These compounds have also been observed to reduce chlorophyll (B73375) formation in etiolated barley leaves, indicating an interference with chloroplast development or chlorophyll biosynthesis. researchgate.net
| Podolactone Analogue | Mechanism of Action | Effect | Model System |
|---|---|---|---|
| Podolactone A | Antagonism of Gibberellic Acid | Inhibited induction of α-amylase | Barley (Hordeum vulgare) endosperm |
| Podolactone A | Inhibition of Auxin-induced growth | Suppressed proton efflux | Pea (Pisum sativum) |
| Podolactone E | Inhibition of Auxin Transport | Disruption of hormone movement | General plant bioassays |
| Podolactone E | Inhibition of Chlorophyll Biosynthesis | Reduced δ-aminolevulinic acid formation | Barley (Hordeum vulgare) |
Advanced Analytical Methodologies for Podolactone C Characterization and Quantification in Research
Spectroscopic Techniques for Structure Elucidation in Research
Spectroscopic methods are fundamental for determining the connectivity of atoms, identifying functional groups, and confirming the three-dimensional arrangement of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for natural product structure elucidation, providing detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. For Podolactone C, NMR analysis, including one-dimensional (1D) and two-dimensional (2D) experiments, is crucial for mapping out the carbon-hydrogen framework and identifying key functional groups.
¹H NMR spectra reveal the number, type, and connectivity of protons, characterized by their chemical shifts (δ), splitting patterns (coupling constants, J), and integration values. For this compound, characteristic signals include those for methyl groups, methylene (B1212753) protons, methine protons, and protons adjacent to oxygen or sulfur atoms, as well as those involved in unsaturated systems. For instance, detailed ¹H NMR data obtained in pyridine (B92270) for this compound has been reported, showing distinct signals for various protons within its complex diterpenoid structure rsc.org.
¹³C NMR spectroscopy, often complemented by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), provides information on the carbon skeleton, distinguishing between different types of carbon atoms (methyl, methylene, methine, quaternary, carbonyl, aromatic, etc.). The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all atoms and the confirmation of structural connectivity researchgate.netresearchgate.netnih.gov. These experiments establish correlations between protons and carbons, and between carbons separated by multiple bonds, thereby building a complete structural map.
Table 7.1.1: Representative ¹H NMR Chemical Shifts for this compound (in Pyridine)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity & Coupling (Hz) | Assignment (Indicative) |
| H-1 | 3.23, 3.26 | d, d (4.0) | Methylene protons |
| H-2 | 3.36, 3.37 | m, m (4.5) | Methylene protons |
| H-3 | 2.17, 2.21 | dd (2.0, 15.0) | Methylene protons |
| H-5 | 1.77, 1.80 | d, d (5.0, 1.2) | Methylene protons |
| H-7 | 5.18, 5.23 | d, d (1.5) | Methine proton |
| H-11 | 6.11 | s | Vinylic proton |
| H-14 | 4.97, 4.83 | s, s | Methylene protons |
| H-16 | 4.25, 3.39 | d, d (1.2) | Methylene protons |
| CH₃-17 | 1.80, 1.85 | s, s | Methyl group |
| CH₃-18 | 1.45, 1.43 | s, s | Methyl group |
| CH₃-20 | 1.41, 1.39 | s, s | Methyl group |
| CH₃-SOCH₃ | 2.66 | s | Methyl group |
Note: Data is representative and may vary slightly depending on experimental conditions and specific literature source.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is indispensable for determining the exact elemental composition of this compound. By providing accurate mass-to-charge (m/z) ratios, HRESIMS allows for the calculation of the molecular formula, which is a critical step in structure confirmation. This compound has a reported molecular formula of C₂₀H₂₄O₈S, with a corresponding molecular weight of 424.47 g/mol teknokrat.ac.idasau.ru. HRESIMS can yield precise mass measurements, typically within a few parts per million (ppm) of the theoretical exact mass, thereby distinguishing it from isobaric compounds.
Furthermore, fragmentation patterns obtained through MS/MS experiments can provide valuable structural information, revealing characteristic losses of functional groups or molecular fragments, which can corroborate NMR-derived structural assignments researchgate.netresearchgate.net.
Table 7.1.2: Mass Spectrometry Data for this compound
| Parameter | Value (or Formula) | Technique | Notes |
| Molecular Formula | C₂₀H₂₄O₈S | Elemental Analysis/Spectroscopy | teknokrat.ac.idasau.ru |
| Molecular Weight | 424.47 g/mol | Calculation | teknokrat.ac.id |
| Exact Mass | 424.1243 | HRESIMS | Calculated for C₂₀H₂₄O₈S |
| m/z (observed) | Varies | HRESIMS | Dependent on ionization mode ([M+H]⁺, [M+Na]⁺, etc.) |
| Characteristic IR | 1015 cm⁻¹ | IR | S=O stretching vibration of sulphoxide |
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule. Characteristic absorption bands indicate the presence of lactone carbonyls (γ-lactone and α,β-unsaturated α-lactone), hydroxyl groups (often hydrogen-bonded), and the sulfoxide (B87167) (S=O) moiety, which is a distinctive feature of this compound rsc.orgasau.ru. The presence of a strong band around 1015 cm⁻¹ in the IR spectrum is indicative of the sulfoxide group rsc.org.
While spectroscopic methods provide detailed structural information, X-ray crystallography offers the most definitive method for determining the absolute three-dimensional structure and stereochemistry of crystalline compounds like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of atoms, including the configuration at chiral centers, can be unequivocally established researchgate.netresearchgate.netnih.govresearchgate.net. This technique is crucial for confirming the relative and absolute stereochemistry, which is vital for understanding biological activity and for synthetic efforts.
Chromatographic Techniques for Purity Assessment and Quantification in Research
Chromatographic techniques are essential for separating, identifying, and quantifying this compound, particularly in complex mixtures or for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of natural products due to its high resolution, sensitivity, and versatility. For this compound, HPLC is used for:
Purity Assessment: HPLC can separate this compound from co-occurring compounds, allowing for the determination of its purity. Peaks are detected by UV-Vis detectors, although the UV absorption of some related compounds can be weak, necessitating sensitive detection methods dokumen.pub.
Identification: By comparing the retention time (tR) of a sample peak with that of an authentic reference standard analyzed under identical chromatographic conditions (mobile phase, stationary phase, temperature, flow rate), this compound can be tentatively identified waters.com.
Quantification: The area under the chromatographic peak is directly proportional to the concentration of the analyte. By establishing a calibration curve using known concentrations of a this compound standard, the amount of this compound in a sample can be accurately quantified waters.com.
Typical HPLC methods for such compounds often involve reversed-phase chromatography (e.g., using C18 columns) with mobile phases consisting of mixtures of water (often buffered) and organic solvents like methanol (B129727) or acetonitrile, employing gradient elution to achieve optimal separation nih.govresearchgate.net.
Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. While this compound, with its relatively high molecular weight and polarity due to the lactone and sulfoxide functionalities, might not be directly amenable to GC without derivatization, GC coupled with Mass Spectrometry (GC-MS) can be valuable for analyzing volatile precursors or degradation products, or for identifying other components in complex extracts asau.ruresearchgate.netaustinpublishinggroup.comscribd.com. GC-MS provides both separation and mass-based identification of volatile analytes.
Compound List:
this compound
Future Research Trajectories and Academic Perspectives on Podolactone C
Exploration of Novel Biosynthetic Pathways
While the complete biosynthetic pathway of Podolactone C remains to be fully elucidated, future research is poised to uncover the intricate enzymatic steps involved in its formation within Podocarpus species. Norditerpenoid dilactones are believed to be derived from diterpenes, which undergo significant oxidative modifications and carbon skeleton rearrangements. A plausible biogenetic pathway for some norditerpenoid lactones has been proposed to involve a hetero-Diels-Alder cycloaddition as a key reaction.
Future investigations will likely focus on identifying and characterizing the specific enzymes, such as cytochrome P450 monooxygenases and dioxygenases, that catalyze the key oxidative and cyclization steps. Transcriptome mining in Podocarpus species, similar to approaches used for identifying biosynthetic genes for other complex natural products like podophyllotoxin (B1678966), could be a powerful tool to uncover candidate genes. The heterologous expression of these candidate enzymes in microbial or plant-based systems would allow for the functional characterization of the biosynthetic pathway, potentially enabling the engineered production of this compound and novel analogs. Understanding the genetic and enzymatic basis of this compound biosynthesis will not only provide fundamental insights into plant biochemistry but may also offer sustainable methods for its production.
Development of Stereoselective and Convergent Synthetic Routes
The complex tetracyclic framework of this compound, with its densely functionalized and stereochemically rich structure, presents a significant challenge for synthetic organic chemists. Future efforts in this area will undoubtedly focus on the development of highly stereoselective and convergent synthetic strategies to improve efficiency and enable the synthesis of analogs for structure-activity relationship (SAR) studies.
Identification of Undiscovered Biological Targets and Mechanisms
While this compound and related compounds have demonstrated a range of biological activities, including cytotoxic and insecticidal effects, their precise molecular targets and mechanisms of action are largely unknown. A significant future research direction will be the identification of the specific proteins or cellular pathways with which this compound interacts to exert its biological effects.
The mechanistic analysis of structurally related nagilactones, which have been shown to induce apoptosis and inhibit cell migration in cancer cells, can provide valuable clues for investigating this compound. For instance, Nagilactone C has been identified as a potent inhibitor of protein synthesis by binding to eukaryotic ribosomes. Given the structural similarities, it is plausible that this compound may also target fundamental cellular processes.
Future studies will likely employ a variety of modern chemical biology techniques to identify these targets. These may include affinity chromatography, activity-based protein profiling, and computational docking studies. For example, a recent in silico study suggested that Podolactone B has a strong binding affinity for human acetylcholinesterase, indicating its potential as a therapeutic agent for Alzheimer's disease. Similar computational approaches, followed by in vitro and in vivo validation, could be used to identify and confirm the biological targets of this compound.
Computational and In Silico Modeling for Structure-Activity Relationship Prediction
Computational and in silico modeling are powerful tools that will play an increasingly important role in guiding future research on this compound. Quantitative structure-activity relationship (QSAR) studies, which correlate the structural features of molecules with their biological activity, can be used to predict the activity of novel this compound analogs and to prioritize their synthesis.
Molecular docking simulations can provide insights into the potential binding modes of this compound with its biological targets, helping to elucidate its mechanism of action at the molecular level. These computational models can also be used to design new derivatives with improved potency and selectivity. For instance, by understanding the key structural features of this compound that are responsible for its biological activity, researchers can rationally design modifications to enhance its therapeutic potential while minimizing off-target effects. The integration of computational modeling with experimental studies will accelerate the discovery and development of new this compound-based therapeutic agents.
Exploration of Chemical Ecology and Inter-species Interactions
The presence of this compound and other norditerpene dilactones in Podocarpus species suggests that they play a role in the chemical ecology of these plants. Podocarps are known to produce a variety of terpenes that can deter herbivores, and the wood of many species is resistant to insects and rot due to the presence of antimicrobial compounds. Podolactones have been reported to have insecticidal, anti-feedant, and plant growth regulatory activities, supporting their potential ecological roles.
Future research in this area will aim to understand the specific ecological functions of this compound. This could involve studying its effects on a wider range of herbivores, pathogens, and competing plant species. Investigating the spatial and temporal distribution of this compound within the plant and in response to environmental stressors could provide further insights into its ecological role. Understanding the role of this compound in mediating inter-species interactions will not only contribute to our knowledge of chemical ecology but may also have applications in agriculture, for example, in the development of natural pesticides or plant growth regulators.
Applications of Advanced Research Methodologies to this compound
The advancement of analytical and screening technologies will be instrumental in accelerating research on this compound. High-throughput screening (HTS) and high-content screening (HCS) platforms will enable the rapid evaluation of the biological activity of this compound and its analogs against a wide range of cellular and molecular targets. These technologies can screen large libraries of compounds quickly and efficiently, facilitating the discovery of new biological activities and potential therapeutic applications.
Q & A
Q. What methodological approaches are employed to isolate and characterize Podolactone C from natural sources?
this compound is typically isolated via bioactivity-guided fractionation . For example, cytotoxic ethyl acetate extracts (e.g., from Podocarpus neriifolius roots) are subjected to solvent partitioning, followed by chromatographic techniques like column chromatography and HPLC. Structural elucidation relies on:
- High-Resolution Mass Spectrometry (HRESIMS) to determine molecular formulas (e.g., C₁₉H₂₄O₆ for this compound derivatives) .
- 1D/2D NMR to assign planar structures, with careful analysis of coupling constants (e.g., H-2 splitting patterns to confirm β-hydroxyl configurations) .
- X-ray crystallography for resolving stereochemical ambiguities, as seen in revised epoxide configurations of related compounds like sellowin B .
Q. What in vitro models are used to evaluate this compound’s phytotoxic or cytotoxic activity?
Studies employ plant models (e.g., lettuce, barley, Arabidopsis) to assess:
- Chlorophyll biosynthesis inhibition via δ-aminolevulinic acid (ALA) assays .
- Root morphology changes (e.g., cortical microtubule disruption, root tip swelling) using microscopy .
- Cytotoxicity against human cancer cell lines (e.g., HT-29 colon cancer cells, IC₅₀ values ~4.3 µg/mL for crude extracts) .
Q. How is the purity and identity of this compound validated in experimental workflows?
- Chromatographic purity : HPLC with UV/ELSD detection.
- Spectroscopic consistency : Comparison of NMR and MS data with literature (e.g., matching ¹³C NMR shifts for lactone carbons) .
- Reproducibility : Detailed experimental protocols (solvent systems, gradient conditions) must be documented to enable replication, per guidelines for natural product research .
Advanced Research Questions
Q. How do contradictory NMR findings impact structural assignments of this compound derivatives?
Discrepancies in NMR data (e.g., H-2 coupling constants in methanol-d₄ vs. DMSO-d₆) require:
- Multi-solvent NMR analysis to assess solvent-induced shifts.
- Comparative crystallography : X-ray structures of analogs (e.g., 3-deoxy-2β-hydroxynagilactone E) resolve stereochemical conflicts .
- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts for proposed configurations.
Q. What strategies address challenges in synthesizing this compound analogs for structure-activity studies?
Key hurdles include:
- Lactone ring stability : Use of protecting groups (e.g., silyl ethers) during synthetic steps.
- Stereoselective epoxidation : Enzymatic or chiral catalyst approaches to replicate natural configurations.
- Bioactivity correlation : Testing synthetic analogs in phytotoxicity assays (e.g., auxin-induced growth inhibition in peas) to map functional groups critical for activity .
Q. How can researchers reconcile conflicting bioactivity data across studies on this compound?
Variations in IC₅₀ values or mechanisms may arise from:
- Extract complexity : Bioactivity-guided isolation ensures target-specific effects .
- Species-specific responses : Validate findings across multiple models (e.g., lettuce vs. barley) .
- Dose-dependent effects : Conduct dose-response curves to distinguish primary targets from secondary toxicity.
Methodological Best Practices
Q. Table 1: Key Phytotoxic Effects of Podolactones
Guidelines for Experimental Design
- Hypothesis formulation : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope (e.g., “Does this compound inhibit auxin signaling in Pisum sativum root cells within 24h?”) .
- Data validation : Triangulate spectroscopic, crystallographic, and bioassay data to minimize structural misassignment .
- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
